molecular formula C32H36N2O4 B14278099 Prochaetoglobosin III CAS No. 133613-78-2

Prochaetoglobosin III

Cat. No.: B14278099
CAS No.: 133613-78-2
M. Wt: 512.6 g/mol
InChI Key: ZIOWMHCMCYFIBL-RSRKAITBSA-N
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Description

Prochaetoglobosin III is a secondary metabolite belonging to the cytochalasan class of alkaloids. It is produced by the fungus Chaetomium elatum and is known for its cytotoxic properties.

Preparation Methods

Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .

Chemical Reactions Analysis

Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .

Scientific Research Applications

Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .

Mechanism of Action

The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .

Comparison with Similar Compounds

Prochaetoglobosin III is part of a larger family of cytochalasan alkaloids, which include chaetoglobosin A, chaetoglobosin B, and chaetoglobosin C. These compounds share similar structures but differ in their specific biological activities and potency.

Similar Compounds::
  • Chaetoglobosin A
  • Chaetoglobosin B
  • Chaetoglobosin C
  • Prochaetoglobosin I
  • Prochaetoglobosin II
  • Prochaetoglobosin IV

Properties

CAS No.

133613-78-2

Molecular Formula

C32H36N2O4

Molecular Weight

512.6 g/mol

IUPAC Name

(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

InChI

InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1

InChI Key

ZIOWMHCMCYFIBL-RSRKAITBSA-N

Isomeric SMILES

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Origin of Product

United States

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